molecular formula C22H20N2O2 B246937 1-Benzoyl-4-(1-naphthoyl)piperazine

1-Benzoyl-4-(1-naphthoyl)piperazine

Cat. No. B246937
M. Wt: 344.4 g/mol
InChI Key: NEJYVPPSHHBOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(1-naphthoyl)piperazine (BZP) is a synthetic compound that belongs to the piperazine class of drugs. It is an analogue of the psychoactive drug, mescaline, and has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied extensively for its potential therapeutic applications.

Scientific Research Applications

1-Benzoyl-4-(1-naphthoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-Benzoyl-4-(1-naphthoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

1-Benzoyl-4-(1-naphthoyl)piperazine acts as a non-selective serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood. 1-Benzoyl-4-(1-naphthoyl)piperazine also acts as a monoamine transporter inhibitor, which further enhances the effects of serotonin and dopamine.
Biochemical and Physiological Effects:
1-Benzoyl-4-(1-naphthoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and induces hyperactivity. 1-Benzoyl-4-(1-naphthoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its effects on serotonin and dopamine.

Advantages and Limitations for Lab Experiments

1-Benzoyl-4-(1-naphthoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects on serotonin and dopamine can be easily measured. However, 1-Benzoyl-4-(1-naphthoyl)piperazine has several limitations as well. It has been shown to be toxic at high doses, and its effects on the brain are not well understood. Additionally, 1-Benzoyl-4-(1-naphthoyl)piperazine has been used as a recreational drug, which may make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 1-Benzoyl-4-(1-naphthoyl)piperazine. One area of interest is its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of interest is its potential as a tool for studying the effects of serotonin and dopamine on the brain. Finally, further research is needed to understand the long-term effects of 1-Benzoyl-4-(1-naphthoyl)piperazine on the brain and its potential for abuse.

Synthesis Methods

1-Benzoyl-4-(1-naphthoyl)piperazine can be synthesized by the reaction of 1-benzoylpiperazine with 1-naphthaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, at a temperature of around 60-70°C. The resulting product is then purified through recrystallization or chromatography.

properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H20N2O2/c25-21(18-8-2-1-3-9-18)23-13-15-24(16-14-23)22(26)20-12-6-10-17-7-4-5-11-19(17)20/h1-12H,13-16H2

InChI Key

NEJYVPPSHHBOEN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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